![molecular formula C12H8Cl2F3N3O3 B2750775 (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 650592-39-5](/img/structure/B2750775.png)

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

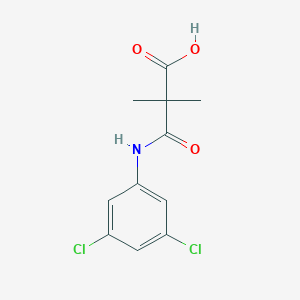

“(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate” is a chemical compound with the CAS Number: 650592-39-5 . It has a molecular weight of 370.11 . The compound is a solid powder at ambient temperature .

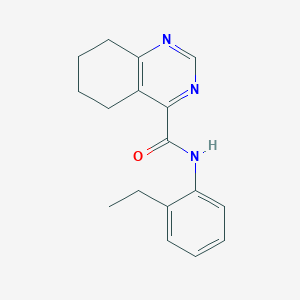

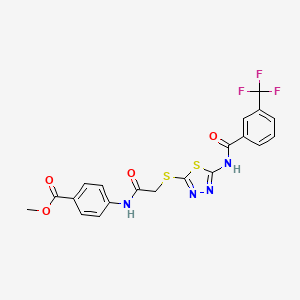

Molecular Structure Analysis

The molecular formula of this compound is C12H8Cl2F3N3O3. The InChI Code is 1S/C12H8Cl2F3N3O3/c13-9-10 (14)20 (5-18-9)6-22-11 (21)19-7-1-3-8 (4-2-7)23-12 (15,16)17/h1-5H,6H2, (H,19,21) .Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a molecular weight of 370.11 .Applications De Recherche Scientifique

Anti-Cancer Properties

A series of imidazole and phenyl dialkyi triazenes were synthesized, showing a broad spectrum of anti-tumor action against tumors not sensitive to conventional alkylating agents. This suggests the potential of compounds with imidazole structures, similar to the chemical , in cancer research and treatment strategies Studies on the mechanism of action of the tumour inhibitory triazenes (Audette et al., 1973).

Anthelmintic Applications

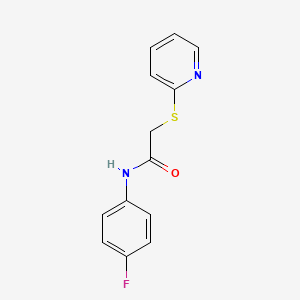

Imidazole-structured compounds have been prepared for anthelmintic testing, indicating their potential use in treating parasitic worm infections. Although not directly related to the compound , this highlights the versatility of imidazole derivatives in pharmaceutical applications Isomeric phenylthioimidazo[1,2-alpha]pyridines as anthelmintics (Bochis et al., 1981).

Antibacterial Activity

Research has focused on designing compounds that act as pro-drugs, releasing lethal species specifically within target anaerobic bacterial cells. This suggests that derivatives of imidazole, such as the compound , could be tailored for specific antibacterial activities against anaerobic bacteria 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria (Dickens et al., 1991).

Detection of Explosives

A novel application in the detection of explosive compounds like TNT and DNT has been explored using a fluorescent poly(2,7-carbazole) derivative. This highlights the potential utility of compounds with imidazole and carbazole structures in security and forensic sciences Detection of TNT explosives with a new fluorescent conjugated polycarbazole polymer (Nie et al., 2011).

Catalysis and Material Science

Compounds with imidazole structures have been investigated for their roles in catalysis, such as in the curing of epoxy resins. This indicates their importance in polymer science and engineering, demonstrating their versatility beyond pharmaceutical applications New investigation of 1-substituted imidazole derivatives as thermal latent catalysts for epoxy-phenolic resins (Wong et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with biological targets would depend on the exact structure of the derivative and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific biological target of the compound.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, the effects could be diverse depending on the specific target and the nature of the interaction .

Propriétés

IUPAC Name |

(4,5-dichloroimidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2F3N3O3/c13-9-10(14)20(5-18-9)6-22-11(21)19-7-1-3-8(4-2-7)23-12(15,16)17/h1-5H,6H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLURORHHEYVXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)